molecular formula C14H14ClNO2S B11499209 N-benzyl-1-(2-chlorophenyl)methanesulfonamide

N-benzyl-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B11499209
M. Wt: 295.8 g/mol
InChI Key: ZROTVXPFLZURJU-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methanesulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-chlorophenyl)methanesulfonamide typically involves the reaction of benzylamine with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different oxidation states and reduced forms of the compound.

Scientific Research Applications

N-benzyl-1-(2-chlorophenyl)methanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)methanesulfonamide
  • N-benzylmethanesulfonamide
  • N-(4-chlorophenyl)methanesulfonamide

Uniqueness

N-benzyl-1-(2-chlorophenyl)methanesulfonamide is unique due to the presence of both benzyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its ability to interact with specific molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-benzyl-1-(2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c15-14-9-5-4-8-13(14)11-19(17,18)16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

ZROTVXPFLZURJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2Cl

solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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